molecular formula C18H13ClF3N7O2S B10944021 3-chloro-N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944021
M. Wt: 483.9 g/mol
InChI Key: UBPUVOVTOCKGLS-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-CHLORO-N~2~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the trifluoromethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

3-CHLORO-N~2~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Agrochemicals: The compound is explored for use in pesticides and herbicides due to its potential to interact with specific biological targets in pests.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding to these targets. The compound can modulate the activity of enzymes or receptors, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 3-CHLORO-N~2~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

    4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE: Another compound with a similar structure but different functional groups.

    CYANTRANILIPROLE: A compound with a similar pyrazole ring but different substituents.

Properties

Molecular Formula

C18H13ClF3N7O2S

Molecular Weight

483.9 g/mol

IUPAC Name

3-chloro-N-[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H13ClF3N7O2S/c1-23-16(30)13-9(7-28(2)26-13)25-17(31)14-12(19)15-24-8(10-4-3-5-32-10)6-11(18(20,21)22)29(15)27-14/h3-7H,1-2H3,(H,23,30)(H,25,31)

InChI Key

UBPUVOVTOCKGLS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)C

Origin of Product

United States

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